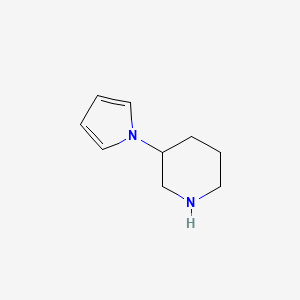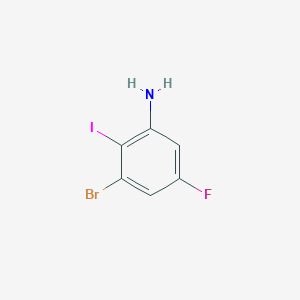
2-(1-Azepanylmethyl)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated aniline derivatives is described in the papers. For instance, the synthesis of p-Azidotetrafluoroaniline is achieved through a modified Curtius rearrangement and subsequent reactions, including the use of stable carbamate intermediates . Another paper describes the stereoselective synthesis of a fluorinated azepine derivative through intramolecular 1,3-dipolar cycloaddition . These methods highlight the versatility of fluorinated aniline compounds and suggest potential synthetic routes that could be adapted for the synthesis of 2-(1-Azepanylmethyl)-4-fluoroaniline.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray powder diffraction (XRPD) pattern of a synthesized fluorinated azepine compound was analyzed, revealing that it crystallizes in a monoclinic system . This type of structural analysis is crucial for understanding the molecular geometry and potential reactivity of a compound like this compound.
Chemical Reactions Analysis
The papers provide information on the reactivity of fluorinated aniline derivatives. The photoaffinity reagent synthesized in one study is shown to form a singlet nitrene upon photolysis, leading to various reaction products . This indicates that fluorinated aniline compounds can participate in photochemical reactions, which could be relevant for the study of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. For instance, the solubility, crystallinity, and stability under different conditions are important aspects that can be deduced from the synthesis and application of related compounds . The introduction of a fluorine atom often affects the chemical behavior, such as reactivity and binding affinity, which would be important to consider for this compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methodologies : 2-(1-Azepanylmethyl)-4-fluoroaniline is a key intermediate in various synthesis processes. For instance, Qiu et al. (2009) reported a practical pilot-scale method for synthesizing 2-Fluoro-4-bromobiphenyl, a molecule related to this compound, from methyl nitrite and 2-fluoro-4-bromoaniline. They emphasized the cost-effectiveness of the synthesis due to the exclusion of expensive and toxic materials like palladium and phenylboronic acid in their approach (Qiu et al., 2009).
Fluorine's Role in Organic Compounds : Fluorine's incorporation into organic compounds, including those like this compound, significantly impacts their chemical and physical properties. Hird (2007) highlighted the peculiar influence of the fluoro substituent on the properties of organic compounds. Fluorinated compounds are used in various liquid crystals, demonstrating remarkable properties due to the steric and polar effects of the fluoro substituent. The review emphasized the possibility of tailoring these compounds' properties for various applications, such as in display technologies (Hird, 2007).
Biomedical Applications
Fluorinated Compounds in Imaging : Fluorinated compounds, such as this compound, play a crucial role in medical imaging. For instance, Lakowicz (2001) discussed the concept of radiative decay engineering (RDE) and how fluorophores' emission can be modified by changing their radiative decay rates. This approach opens up new opportunities in fluorescence, potentially enhancing the effectiveness of probes used in medical diagnostics and molecular imaging (Lakowicz, 2001).
Chemical Sensing
Chemosensors Based on Fluorinated Compounds : Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), which, like this compound, is a fluorophoric platform. DFP-based compounds have been used to detect a variety of analytes, showcasing high selectivity and sensitivity. The review underlined the potential of fluorinated compounds in developing more selective and sensitive chemosensors (Roy, 2021).
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-12-5-6-13(15)11(9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBLIZCQUVVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

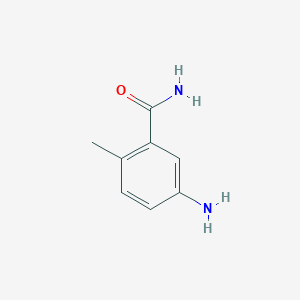
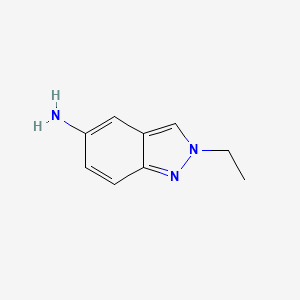


![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)





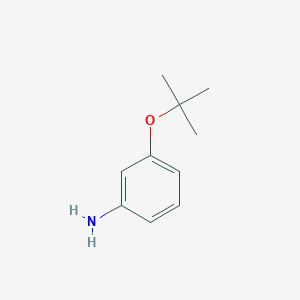
![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
